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Compound of Interest

Compound Name: AZ'9567

Cat. No.: B12372632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of AZ'9567,

a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The

performance of AZ'9567 is benchmarked against other known MAT2A inhibitors, supported by

experimental data to inform preclinical research and drug development decisions.

Introduction to AZ'9567 and MAT2A Inhibition
AZ'9567 is a highly selective, orally bioavailable small molecule inhibitor of MAT2A, an

essential enzyme in the one-carbon metabolism pathway. MAT2A catalyzes the synthesis of S-

adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation

reactions, including the methylation of histones, DNA, and other proteins. In cancers with

homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition

present in approximately 15% of all human cancers, tumor cells become exquisitely dependent

on MAT2A for survival. Inhibition of MAT2A in these MTAP-deleted cancers leads to a synthetic

lethal phenotype, making it a promising therapeutic target.

In Vitro Efficacy: Biochemical and Cellular Potency
The in vitro activity of AZ'9567 has been characterized in both biochemical and cellular assays,

demonstrating high potency and selectivity.
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The following table summarizes the in vitro potency of AZ'9567 in comparison to other notable

MAT2A inhibitors.

Compound
Biochemical IC50
(MAT2A)

Cellular
Antiproliferative
IC50 (HCT116
MTAP-KO)

Cellular SAM
Reduction IC50
(HCT116 MTAP-KO)

AZ'9567 0.8 nM[1]
~12.6 nM (pIC50 =

8.9)[2]
Not explicitly reported

AG-270 14 nM[3][4] 300 nM[5] 20 nM[3]

PF-9366 420 nM[6][7] 10 µM (Huh-7 cells)[6]

1.2 µM (H520 cells)[6]

[8]; 225 nM (Huh-7

cells)[8]

SCR-7952 18.7 nM[1] - 21 nM[5] 34.4 nM[2] - 53 nM[5] 1.9 nM[2] - 2 nM[5]

IDE397
Potent inhibitor (IC50

not specified)[9][10]

Potent in MTAP-

deleted models[10]

Potent in MTAP-

deleted models[11]

Experimental Protocols: In Vitro Assays
Biochemical MAT2A Enzyme Assay (RapidFire-MS): The potency of inhibitors against the

MAT2A enzyme is typically determined using a high-throughput mass spectrometry-based

assay (RapidFire-MS). The assay measures the enzymatic conversion of methionine and ATP

to SAM. Recombinant human MAT2A enzyme is incubated with the substrates and varying

concentrations of the test inhibitor. The reaction is then quenched, and the amount of SAM

produced is quantified by mass spectrometry. The IC50 value, the concentration of inhibitor

required to reduce enzyme activity by 50%, is then calculated.[1]

Cellular Antiproliferation Assay (HCT116 MTAP-KO): The antiproliferative effect of the

compounds is assessed in a cancer cell line with a homozygous deletion of the MTAP gene,

such as the HCT116 MTAP-knockout (KO) cell line. Cells are seeded in multi-well plates and

treated with a range of inhibitor concentrations for a period of several days (e.g., 6 days). Cell

viability is then measured using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a fluorescence-based method. The IC50
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value, representing the concentration that inhibits cell growth by 50%, is determined from the

dose-response curve.[2]

In Vivo Efficacy: Preclinical Xenograft Models
The antitumor activity of AZ'9567 and comparators has been evaluated in vivo using human

tumor xenograft models in immunocompromised mice.

Comparative In Vivo Efficacy of MAT2A Inhibitors in
HCT116 Xenograft Models

Compound Dose and Schedule
Tumor Growth
Inhibition (TGI)

Reference

AZ'9567

Robust anti-tumour

response

demonstrated at 20

mg/kg BID

> 90% depletion of

both SAM and SDMA

on day 24

Not explicitly reported

AG-270 200 mg/kg, QD 56% [5]

SCR-7952 1 mg/kg, QD 72% [5]

SCR-7952 3 mg/kg 82.9% [2]

IDE397

Dose-dependent TGI,

with higher doses

leading to tumor

regression

Not explicitly reported [12]

Preclinical Pharmacokinetics
A favorable pharmacokinetic profile is crucial for in vivo efficacy.
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Compound Key Pharmacokinetic Parameters

AZ'9567
Excellent oral bioavailability and good

pharmacokinetics in both mice and rats.

AG-270

Excellent microsomal, hepatocyte, and in vivo

metabolic stability across species. T1/2 in

mouse: 5.9 h; rat: 4.2 h; monkey: 4.8 h; dog:

21.3 h.[3]

SCR-7952 Good pharmacokinetic profiles.[2]

IDE397

Information on specific parameters not publicly

available. Currently in Phase 1/2 clinical trials.

[13][14]

Experimental Protocols: In Vivo Studies
Xenograft Tumor Model: Human cancer cells, such as HCT116 MTAP-KO, are subcutaneously

injected into immunocompromised mice (e.g., nude or SCID mice). Once the tumors reach a

palpable size, the mice are randomized into vehicle control and treatment groups. The test

compound is administered orally or via another appropriate route at one or more dose levels,

typically once or twice daily. Tumor volume and body weight are measured regularly throughout

the study. At the end of the study, tumors may be excised for pharmacodynamic biomarker

analysis (e.g., SAM and SDMA levels). Tumor growth inhibition (TGI) is calculated as the

percentage difference in the mean tumor volume between the treated and vehicle control

groups.

Signaling Pathway and Mechanism of Action
AZ'9567 exerts its synthetic lethal effect on MTAP-deleted cancer cells by inhibiting MAT2A,

which leads to the depletion of SAM. This has profound effects on cellular methylation

processes critical for cancer cell survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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